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N-Methoxyadenosine - 19399-25-8

N-Methoxyadenosine

Catalog Number: EVT-1190531
CAS Number: 19399-25-8
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methoxyadenosine is synthesized through various chemical methods and is often studied in the context of RNA modifications. It falls under the category of nucleoside analogs, which are compounds structurally similar to nucleosides but modified in specific ways to alter their biological activity. These modifications can impact RNA stability, translation, and interaction with proteins involved in RNA metabolism.

Synthesis Analysis

The synthesis of N-Methoxyadenosine can be achieved through several methods, including:

  1. Direct Methylation: A common approach involves the methylation of adenosine using methylating agents such as dimethyl sulfate or iodomethane in the presence of a base. The reaction conditions typically include:
    • Base: Sodium hydroxide or potassium carbonate.
    • Solvent: Dimethyl sulfoxide or acetonitrile.
    • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
  2. Phosphoramidite Method: This method allows for the incorporation of N-Methoxyadenosine into oligonucleotides. The phosphoramidite derivative of N-Methoxyadenosine can be synthesized and then used in solid-phase oligonucleotide synthesis. Key parameters include:
    • Coupling Time: 15 minutes per nucleotide.
    • Purification: The final product is purified using high-performance liquid chromatography.
  3. One-Step Synthesis: Recent advancements have introduced one-step synthesis methods that enhance yield and purity, allowing for easier incorporation into RNA sequences .
Molecular Structure Analysis

N-Methoxyadenosine has a molecular formula of C11_{11}H15_{15}N5_5O3_3. Its structure consists of:

  • An adenine base with a methoxy group (-OCH3_3) attached to the N1 position.
  • A ribose sugar linked to the adenine via a β-N-glycosidic bond.

Structural Features

  • Adenine Base: The presence of the methoxy group alters hydrogen bonding patterns and steric interactions, potentially influencing its binding affinity to RNA and proteins.
  • Ribose Sugar: The sugar component is crucial for maintaining the nucleoside's stability and reactivity in biological systems.
Chemical Reactions Analysis

N-Methoxyadenosine participates in several chemical reactions relevant to its biological function:

  1. Methylation Reactions: It can undergo further methylation at different positions, leading to derivatives like N6-methyladenosine, which play significant roles in gene expression regulation.
  2. Hydrolysis: In aqueous environments, N-Methoxyadenosine can hydrolyze, affecting its stability and bioavailability.
  3. Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are essential for RNA synthesis.

These reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes or catalysts.

Mechanism of Action

The mechanism of action of N-Methoxyadenosine primarily involves its incorporation into RNA molecules, where it affects:

  • RNA Stability: The methoxy modification can enhance resistance to exonucleases, increasing RNA half-life.
  • Translation Efficiency: By modifying the structure of mRNA, it may influence ribosome binding and translation initiation.
  • Gene Regulation: As a part of modified mRNA, it plays roles in regulating gene expression through interactions with RNA-binding proteins that recognize modified nucleotides .
Physical and Chemical Properties Analysis

N-Methoxyadenosine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 245.26 g/mol.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment of hydrogen atoms within the compound.
  • Mass Spectrometry: Used for confirming molecular weight and structure.
Applications

N-Methoxyadenosine has several scientific applications:

  1. Research Tool: Used in studies investigating RNA modifications and their biological implications.
  2. Therapeutic Potential: Investigated for its potential use in developing antiviral agents or cancer therapies by targeting RNA pathways.
  3. Biotechnology Applications: Incorporated into oligonucleotide therapies to enhance stability and efficacy against diseases associated with RNA dysfunction .
Introduction to N6-Methyladenosine (m6A)

Historical Discovery and Early Studies

The identification of N⁶-methyladenosine (m⁶A) emerged from pioneering investigations into eukaryotic mRNA structure during the 1970s. In 1974, two independent research groups utilizing radiolabeled S-adenosylmethionine ([³H]-methionine) in Novikoff hepatoma cells and other mammalian systems detected methylated adenosines within polyadenylated RNA fractions. This finding was unexpected, as researchers initially focused on characterizing the 5' cap structure. Post-digestion analyses confirmed that the radioactivity predominantly localized to N⁶-methyladenosine (m⁶A), revealing it as a constituent of mammalian mRNA and viral RNAs [1] [6] [8]. Early quantification estimated approximately 3–5 m⁶A modifications per mRNA molecule, constituting 0.1–0.4% of total adenosine residues [6] [8].

The dynamic and reversible nature of m⁶A remained elusive until 2011, with the discovery that the fat mass and obesity-associated protein (FTO) functions as an m⁶A demethylase. This pivotal finding transformed the understanding of m⁶A from a static modification to a regulatable epigenetic mark. Subsequent identification of a second demethylase, ALKB homolog 5 (ALKBH5), and the core methyltransferase complex components (methyltransferase-like 3 and methyltransferase-like 14) further solidified the "writer-eraser-reader" regulatory framework analogous to DNA methylation and protein phosphorylation [6] [8] [9].

Table 1: Key Milestones in m⁶A Research

YearDiscoverySignificance
1974Detection of m⁶A in polyadenylated RNAFirst evidence of internal mRNA methylation in eukaryotes
1975-1978Confirmation in viral and mammalian mRNAsEstablished prevalence across diverse mRNAs
2011FTO identified as m⁶A demethylaseDemonstrated reversibility of RNA methylation
2012Transcriptome-wide m⁶A mapping studiesRevealed >12,000 sites in human transcriptome; consensus RRACH motif defined
2013ALKBH5 characterized as second demethylaseConfirmed enzymatic regulation of m⁶A dynamics

Chemical Structure and Biochemical Characteristics

N⁶-methyladenosine is a post-transcriptional modification wherein a methyl group (-CH₃) is covalently attached to the exocyclic nitrogen atom at position 6 of adenosine (Figure 1). This modification alters the hydrogen-bonding capacity and spatial configuration of the nucleobase. The methyl group protrudes into the major groove of RNA helices, sterically hindering canonical Watson-Crick base pairing and creating a unique epitope for recognition by RNA-binding proteins [8] [5].

The methylation reaction is catalyzed by a multicomponent methyltransferase complex. Methyltransferase-like 3 serves as the catalytic subunit, binding the methyl donor S-adenosylmethionine. Methyltransferase-like 14 enhances substrate RNA binding, while Wilms tumor 1-associated protein, Vir-like m⁶A methyltransferase-associated protein, and RNA-binding motif protein 15 facilitate complex recruitment to specific RNA regions. Demethylation is mediated by FTO and ALKBH5 via oxidative demethylation, enabling dynamic control [6] [9] [8].

Table 2: Core Components of m⁶A Regulatory Machinery

Functional CategoryComponentsBiochemical Role
Writers (Methyltransferases)Methyltransferase-like 3Catalytic subunit; binds S-adenosylmethionine
Methyltransferase-like 14RNA-binding scaffold; stabilizes Methyltransferase-like 3 interaction
Wilms tumor 1-associated proteinRecruits methyltransferase complex to nuclear speckles
Erasers (Demethylases)Fat mass and obesity-associated proteinOxidatively removes methyl groups from m⁶A
ALKB homolog 5Directly hydrolyzes m⁶A in nuclear speckles
Readers (Binding Proteins)YTH domain-containing proteinsRecognize m⁶A via conserved hydrophobic pocket; influence mRNA stability/translation
Insulin-like growth factor 2 mRNA-binding proteinsStabilize target mRNAs via GG(m⁶A)C motif recognition

m⁶A deposition occurs preferentially within the consensus sequence RRACH (R = G/A; H = A/C/U), with enrichment in specific transcript regions:

  • 3' Untranslated regions and near stop codons (≈50% of sites) [1] [8]
  • Long internal exons (associated with alternative splicing regulation) [8]
  • 5' Untranslated regions (modulates translation efficiency) [9]

Figure 1: Molecular Structure of N⁶-Methyladenosine

NH₂  │  N═══C  ╱     ╲  C       N─CH₃  │       │  C       N  ╲     ╱  N═══C  │  H  

Structural consequences: Methylation disrupts base pairing (e.g., reduced stability in A-U pairs) and creates a docking site for reader proteins. The modification can induce local RNA structural rearrangements ("m⁶A switch") that expose or occlude regulatory elements [8] [9].

Prevalence Across Species and RNA Types

m⁶A is evolutionarily conserved across eukaryotes, though its genomic distribution and abundance exhibit species-specific variations. Quantitative analyses via liquid chromatography-tandem mass spectrometry reveal differing abundances:

Table 3: m⁶A Abundance and Functional Roles Across Species

Organism/Systemm⁶A/A RatioKey Functional RolesConsensus Motif
Saccharomyces cerevisiae (Yeast)~0.02%Meiotic entry; sporulation control (via IME4 ortholog)RRACH
Arabidopsis thaliana (Plants)~0.1%Embryo development; floral patterningEnriched near poly(A) sites
Mus musculus (Mammals)0.1–0.4%Brain development; circadian rhythm; stem cell pluripotency[G/A/U][G>A]m⁶AC[U>A/C]
Homo sapiens (Mammals)0.1–0.4%Sperm development; tumor suppression; immune responseIdentical to mouse
Drosophila melanogasterNot quantifiedOogenesis; Notch signaling regulationRRACH

Beyond messenger RNA, m⁶A occurs in diverse RNA species:

  • Transfer RNA and Ribosomal RNA: Abundant in conserved positions; modulates structural stability [1] [8].
  • Long Non-coding RNA: Critical for X-chromosome inactivation (Xist); influences chromatin remodeling [8] [9].
  • Circular RNA: Exhibits cell-type-specific methylation; affects biogenesis and protein recruitment [6] [9].
  • Viral RNA: Regulates replication and immune evasion in herpesviruses, influenza, and coronaviruses [1] [8].

In mammals, tissue-specific profiling uncovers dynamic regulation:

  • Brain: m⁶A levels increase during postnatal development, modulating synaptic plasticity genes [1] [8].
  • Testis: High demethylase activity (ALKBH5) maintains spermatogenesis; knockout causes infertility [1] [6].
  • Embryonic Stem Cells: Fluctuating m⁶A levels govern pluripotency factor expression during differentiation [6] [9].

Transcriptome-wide mapping identifies >18,000 m⁶A sites in >7,000 human genes, with ≈70% conservation between humans and mice. Cross-species comparisons further reveal enrichment in genes regulating development, metabolism, and disease pathways, underscoring its fundamental biological significance [6] [8] [9].

Properties

CAS Number

19399-25-8

Product Name

N-Methoxyadenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1

InChI Key

JVEJHUJMDIDUDS-IOSLPCCCSA-N

SMILES

CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Synonyms

N(6)-methoxyadenosine

Canonical SMILES

CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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